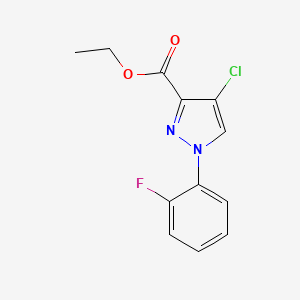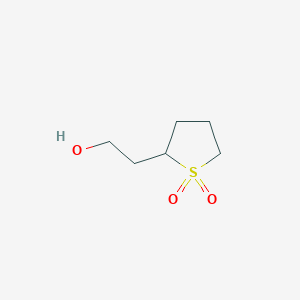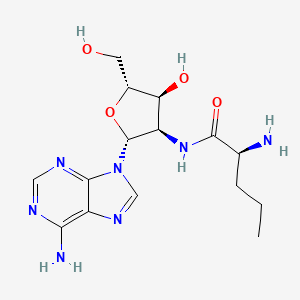
2'-(L-Norvalyl)amino-2'-Deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(L-Norvalyl)amino-2’-Deoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is structurally characterized by the presence of a norvalyl group attached to the amino group of 2’-deoxyadenosine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine typically involves the coupling of L-norvaline with 2’-deoxyadenosine. This process can be achieved through peptide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like DMF (dimethylformamide) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 2’-(L-Norvalyl)amino-2’-Deoxyadenosine are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the coupling reactions and purification processes, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2’-(L-Norvalyl)amino-2’-Deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and peptides.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The compound targets specific enzymes, such as aminoacyl-tRNA synthetases, and interferes with their activity, thereby affecting protein synthesis .
Comparación Con Compuestos Similares
2’-Deoxyadenosine: A natural nucleoside that lacks the norvalyl group.
2’-Amino-2’-Deoxyadenosine: Similar structure but with an amino group instead of the norvalyl group.
Leucyl-adenylate analogs: Compounds that mimic the structure of leucyl-adenylate and are used in similar biochemical studies.
Uniqueness: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine is unique due to the presence of the L-norvalyl group, which imparts distinct biochemical properties. This modification allows it to interact differently with enzymes and nucleic acids compared to its analogs, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
591766-30-2 |
|---|---|
Fórmula molecular |
C15H23N7O4 |
Peso molecular |
365.39 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]pentanamide |
InChI |
InChI=1S/C15H23N7O4/c1-2-3-7(16)14(25)21-9-11(24)8(4-23)26-15(9)22-6-20-10-12(17)18-5-19-13(10)22/h5-9,11,15,23-24H,2-4,16H2,1H3,(H,21,25)(H2,17,18,19)/t7-,8+,9+,11+,15+/m0/s1 |
Clave InChI |
NWKNSTYARDJRIZ-IEUWZBGXSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)N |
SMILES canónico |
CCCC(C(=O)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


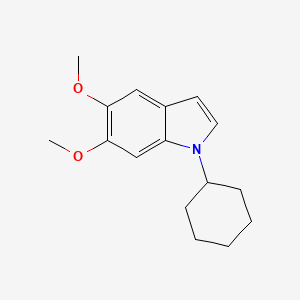
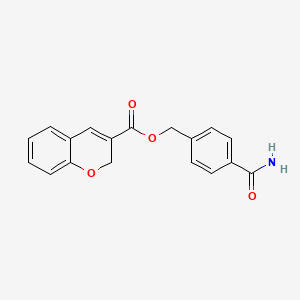
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
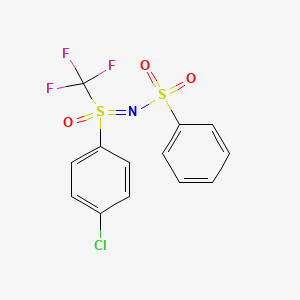
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
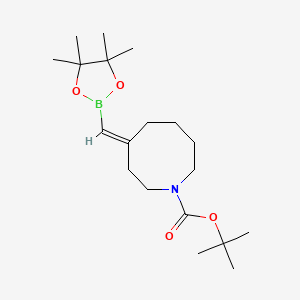
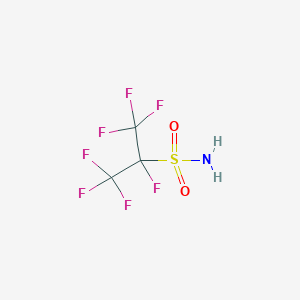
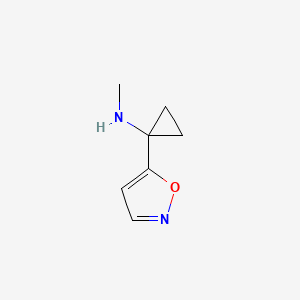
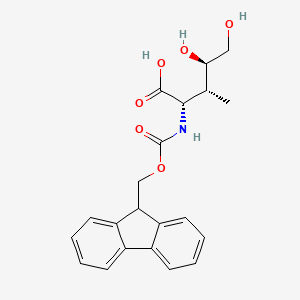
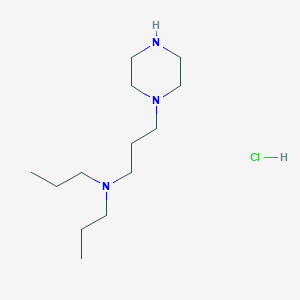

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
